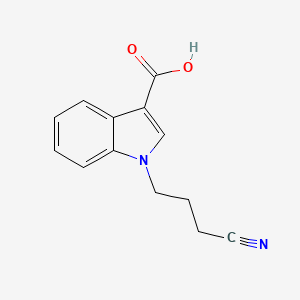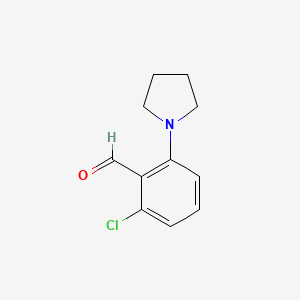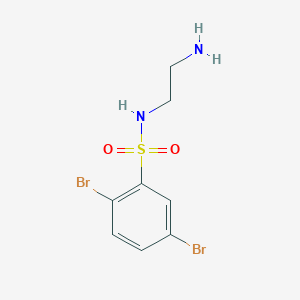![molecular formula C8H11BrN2O B1517261 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol CAS No. 1036563-47-9](/img/structure/B1517261.png)
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol
Übersicht
Beschreibung
“3-[(5-Bromo-2-pyridinyl)amino]-1-propanol” is a chemical compound with the molecular formula C8H11BrN2O . It is related to other compounds such as “3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” which has a similar structure but includes a methyl group .
Molecular Structure Analysis
The molecular structure of “3-[(5-Bromo-2-pyridinyl)amino]-1-propanol” can be inferred from its molecular formula, C8H11BrN2O . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with an amino group that is further connected to a propanol group .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives involves the use of related compounds, showcasing their utility in creating complex molecular structures used in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Catalytic Properties in Chemical Reactions
These compounds are also pivotal in catalytic processes. For example, the amination of polyhalopyridines, where 5-bromo-2-chloropyridine is catalyzed to produce 5-amino-2-chloropyridine, highlights the role of such compounds in enhancing chemical reactions' efficiency and specificity (Ji, Li, & Bunnelle, 2003).
Development of Antimicrobial Agents
Research into antimicrobial properties of compounds derived from 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol has been conducted, with findings suggesting potential in developing new antimicrobial agents. This includes the synthesis of various pyridinecarboxamides and their evaluation against different human tumor cell lines, demonstrating considerable in vitro antitumor properties (Girgis, Hosni, & Barsoum, 2006).
Role in Affinity Chromatography
The compound and its analogs have been used in affinity chromatography. For example, the specific adsorbent for ribonuclease A purification, synthesized using related chemical structures, underlines the importance of these compounds in biochemical separation and purification processes (Wilchek & Gorecki, 1969).
Eigenschaften
IUPAC Name |
3-[(5-bromopyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)10-4-1-5-12/h2-3,6,12H,1,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLOOBDPYBHXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)




![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)





![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)
